GSK2334470

Catalog No.
S548380
CAS No.
1227911-45-6
M.F
C25H34N8O
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2334470

CAS Number

1227911-45-6

Product Name

GSK2334470

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GSK2334470; GSK 2334470; GSK-2334470

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5

The exact mass of the compound (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide is 462.28556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK2334470 is a potent, cell-permeable, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a central catalytic hub in the PI3K/Akt/mTOR signaling cascade. With an IC50 of approximately 10 nM, it effectively blocks the T-loop phosphorylation and subsequent activation of downstream AGC kinases, including SGK, S6K1, and RSK [1]. Unlike early-generation inhibitors, GSK2334470 provides exceptional kinase selectivity, making it a critical procurement choice for isolating PDK1-dependent pathways in oncology research, particularly in multiple myeloma, renal cell carcinoma, and melanoma models. Its high solubility in standard laboratory solvents (e.g., >20 mg/mL in DMSO) ensures reliable processability and reproducibility for both in vitro high-throughput screening and in vivo formulation workflows.

Substituting GSK2334470 with legacy PDK1 inhibitors such as BX-795, BX-912, UCN-01, or OSU-03012 introduces severe experimental artifacts that compromise assay reproducibility and data integrity. BX-795, for instance, acts as a potent dual inhibitor of TBK1 and IKKε, confounding PI3K/Akt readouts with unintended innate immune signaling suppression [1]. Furthermore, inhibitors like UCN-01 and OSU-03012 trigger metalloproteinase-dependent fragmentation of the PDK1 protein itself, destroying the structural integrity of the target complex [2]. Procurement of GSK2334470 eliminates these liabilities, offering a >500-fold selectivity margin over related AGC kinases and preserving full-length PDK1 integrity [3], thereby ensuring that phenotypic readouts are strictly attributable to PDK1 catalytic inhibition rather than off-target toxicity or structural degradation.

Kinase Selectivity and Avoidance of Innate Immune Confounding

GSK2334470 demonstrates an IC50 of ~10 nM for PDK1 with >500-fold selectivity against a panel of 93 other kinases, including 13 closely related AGC kinases [1]. In contrast, the legacy comparator BX-795 exhibits potent off-target inhibition of TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM) [2].

Evidence DimensionOff-target kinase inhibition (TBK1/IKKε)
Target Compound DataGSK2334470: >500-fold selectivity margin against 93 kinases (no significant TBK1/IKKε inhibition).
Comparator Or BaselineBX-795: IC50 = 6 nM for TBK1 and 41 nM for IKKε.
Quantified DifferenceBX-795 is equally or more potent against TBK1 than PDK1, whereas GSK2334470 strictly isolates PDK1 without cross-reactivity.
ConditionsCell-free kinase profiling assays.

Procuring GSK2334470 prevents the accidental suppression of interferon and innate immune pathways, which is a critical artifact when using BX-795 in complex cell models.

Preservation of Target Structural Integrity

Treatment with legacy inhibitors like UCN-01 and OSU-03012 induces metalloproteinase-dependent cleavage of PDK1, reducing the 58-68 kDa full-length protein into a 42 kDa fragment. GSK2334470, however, binds the ATP pocket without triggering this proteolytic degradation, preserving the structural integrity of the PDK1 complex [1].

Evidence DimensionPDK1 protein fragmentation
Target Compound DataGSK2334470: Marginal to no induction of 42 kDa PDK1 fragmentation.
Comparator Or BaselineUCN-01 / OSU-03012: Significant concentration-dependent generation of a 42 kDa phosphorylated PDK1 fragment.
Quantified DifferenceGSK2334470 maintains intact 58-68 kDa PDK1, avoiding the structural disruption caused by UCN-01 and OSU-03012.
ConditionsDDT1 MF-2 cell membrane preparations and Western blot analysis.

For assays requiring intact multiprotein complexes or structural readouts, GSK2334470 is essential to avoid artifactual target degradation.

Potency and Minimization of Non-Specific Cytotoxicity

GSK2334470 achieves PDK1 inhibition at an IC50 of ~10 nM, allowing for effective cellular pathway suppression at low nanomolar dosing [1]. In contrast, the comparator OSU-03012 (AR-12) requires an IC50 of ~5 μM to inhibit PDK1 , necessitating much higher working concentrations that increase the risk of non-specific cytotoxicity and off-target lipid kinase interactions.

Evidence DimensionPrimary target potency (PDK1 IC50)
Target Compound DataGSK2334470: ~10 nM
Comparator Or BaselineOSU-03012: ~5,000 nM (5 μM)
Quantified DifferenceGSK2334470 is approximately 500 times more potent at the primary target than OSU-03012.
ConditionsCell-free enzymatic assays and cell-based phosphorylation readouts.

The sub-micromolar working concentrations of GSK2334470 drastically reduce the risk of non-specific toxicity, ensuring that cell death in oncology models is genuinely mechanism-driven.

Synergistic Efficacy in Drug-Resistant Models

In dexamethasone-resistant multiple myeloma models, GSK2334470 uniquely synergizes with dual mTORC1/C2 inhibitors (e.g., PP242) or proteasome inhibitors. This combination achieves complete inhibition of mTORC1/C2 and full AKT activity, a profile not reliably reproduced by less specific PDK1 inhibitors that trigger compensatory feedback loops [1].

Evidence DimensionPathway suppression in combination therapy
Target Compound DataGSK2334470 + PP242: Complete inhibition of phosphorylated AKT (Ser473/Thr308) and mTORC1/C2.
Comparator Or BaselineSingle-agent therapy or non-specific inhibitors: Incomplete pathway suppression and compensatory AKT activation.
Quantified DifferenceThe combination yields significant tumor volume reduction (P<0.05) over single agents in RPMI 8226 xenografts.
ConditionsRPMI 8226 multiple myeloma xenograft flank model in immunodeficient mice.

Buyers developing combination therapies for drug-resistant cancers should procure GSK2334470 to ensure complete vertical blockade of the PI3K/AKT/mTOR axis without off-target interference.

Precision Oncology and Vertical Pathway Blockade

Ideal for screening synergistic combinations with mTORC1/C2 inhibitors (e.g., PP242) or proteasome inhibitors in multiple myeloma and renal cell carcinoma models, where strict PDK1 selectivity is required to prevent compensatory signaling[1].

Innate Immunity and Inflammatory Pathway Dissection

The compound of choice when studying PI3K/PDK1 signaling in immune cells, as it strictly avoids the TBK1/IKKε inhibition artifacts caused by BX-795, ensuring accurate readouts of interferon and inflammatory responses [2].

Structural Biology and Multiprotein Complex Assays

Highly recommended for assays requiring stable, full-length PDK1. Unlike UCN-01 or OSU-03012, GSK2334470 does not trigger metalloproteinase-dependent cleavage of the kinase, preserving the 58-68 kDa target for immunoprecipitation or structural studies[3].

High-Throughput AGC Kinase Profiling

A critical negative control or selective probe in broad kinase screening panels, leveraging its >500-fold selectivity margin to distinguish PDK1-dependent phosphorylation events from those driven by the other 13 closely related AGC kinases [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

462.28555774 Da

Monoisotopic Mass

462.28555774 Da

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QB5BF4GJ87

Wikipedia

GSK2334470

Dates

Last modified: 08-15-2023
1: Najafov A, Shpiro N, Alessi DR. Akt is efficiently activated by PIF-pocket- and PtdIns(3,4,5)P3-dependent mechanisms leading to resistance to PDK1 inhibitors. Biochem J. 2012 Dec 1;448(2):285-95. doi: 10.1042/BJ20121287. PubMed PMID: 23030823.
2: Raimondi C, Chikh A, Wheeler AP, Maffucci T, Falasca M. A novel regulatory mechanism links PLCγ1 to PDK1. J Cell Sci. 2012 Jul 1;125(Pt 13):3153-63. doi: 10.1242/jcs.100511. Epub 2012 Mar 27. PubMed PMID: 22454520; PubMed Central PMCID: PMC3434861.
3: Knight ZA. For a PDK1 inhibitor, the substrate matters. Biochem J. 2011 Jan 15;433(2):e1-2. doi: 10.1042/BJ20102038. PubMed PMID: 21175429.
4: Najafov A, Sommer EM, Axten JM, Deyoung MP, Alessi DR. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochem J. 2011 Jan 15;433(2):357-69. doi: 10.1042/BJ20101732. PubMed PMID: 21087210.

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